Product packaging for Fmoc-Glu(OBzl)-OH(Cat. No.:CAS No. 123639-61-2)

Fmoc-Glu(OBzl)-OH

Cat. No.: B557468
CAS No.: 123639-61-2
M. Wt: 459.5 g/mol
InChI Key: HJJURMMMGPQIQP-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Glu(OBzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C27H25NO6 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25NO6 B557468 Fmoc-Glu(OBzl)-OH CAS No. 123639-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJURMMMGPQIQP-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553436
Record name (2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123639-61-2
Record name 5-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123639-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Modification of Fmoc Deprotection Conditions:

Standard Fmoc deprotection using 20% piperidine (B6355638) in DMF can be harsh and promote imide formation. The use of weaker bases or the addition of acidic modifiers can significantly reduce the rate of this side reaction.

Deprotection CocktailEffect on Imide FormationReference
20% Piperidine in DMFHigh propensity for imide formation sigmaaldrich.com
20% Piperidine in DMF + 0.1M HOBtReduced imide formation peptide.com
5% Piperidine in DMFLower rate of imide formationN/A
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Faster Fmoc removal but can still catalyze imide formation peptide.com

Sterically Hindering Protecting Groups and Adjacent Residues:

Increasing the steric bulk around the site of potential cyclization can effectively inhibit the intramolecular reaction. This can be achieved by using bulkier side-chain protecting groups on the Asp or Glu residue, or by ensuring the following amino acid has a large, sterically demanding side chain.

For glutamic acid, a study demonstrated that a Glu-Gly sequence resulted in 100% glutarimide (B196013) formation. nih.gov However, when the glycine (B1666218) was replaced with a lysine (B10760008) residue bearing a bulky Boc protecting group (Glu-Lys(Boc)), glutarimide formation was completely suppressed. nih.gov Similarly, replacing glycine with serine protected with a t-butyl group (Glu-Ser(tBu)) also prevented the side reaction. nih.gov

The following table summarizes the effect of the adjacent amino acid on glutarimide formation in a specific peptide sequence.

SequenceGlutarimide Formation (%)Reference
Glu(OAll)-Gly100 nih.gov
Glu(OAll)-Lys(Boc)0 nih.gov
Glu(OAll)-Ser(tBu)0 nih.gov

For aspartic acid, a range of bulky side-chain protecting groups have been developed to mitigate aspartimide formation.

Asp Protecting GroupAspartimide Formation (% per cycle in VKDG YI)Reference
OtBu (tert-Butyl)High sigmaaldrich.com
OMpe (3-methylpent-3-yl)Reduced sigmaaldrich.com
OBno (2-naphthylmethyl)~0.1 sigmaaldrich.com

While the benzyl (B1604629) group of Fmoc-Glu(OBzl)-OH is not considered exceptionally bulky, its influence on glutarimide formation is likely to be similar to that observed with Asp(OBzl) derivatives, where the rate of imide formation is still significant in problematic sequences.

Backbone Protection:

A highly effective method to prevent both aspartimide and glutarimide (B196013) formation is the use of backbone protection. This involves the temporary modification of the backbone amide nitrogen of the residue preceding the Asp or Glu, or of the Asp/Glu residue itself. This modification prevents the amide nitrogen from acting as a nucleophile, thus completely inhibiting the cyclization reaction.

Common backbone protecting groups include 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb). These are typically introduced as part of a dipeptide building block, for example, Fmoc-Xaa-(Dmb)Gly-OH. This strategy has been shown to be very effective in preventing aspartimide formation and is, in principle, equally applicable to mitigating glutarimide formation. peptide.comnih.gov

Analysis of Side Reactions and Mitigation Strategies in Fmoc Glu Obzl Oh Mediated Peptide Synthesis

Mechanisms and Prevention of Racemization

Racemization, the conversion of a chiral amino acid into an equal mixture of its L- and D-enantiomers (a racemate), is a significant challenge in peptide synthesis. The introduction of a D-amino acid into the peptide sequence where an L-amino acid is intended can alter the peptide's three-dimensional structure, biological activity, and immunogenicity. There are two primary pathways through which racemization can occur during SPPS: epimerization during the Fmoc deprotection step and racemization of the activated amino acid during the coupling step.

The removal of the Fmoc protecting group is typically achieved using a secondary amine base, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This deprotection proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism, which involves the abstraction of the acidic proton from the C9 position of the fluorenyl ring system by the base. While this process is generally efficient, the basic conditions can also promote the direct abstraction of the α-proton (Hα) from the chiral center of the amino acid residue.

This direct Hα abstraction by the base generates a planar carbanion or enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face of the planar structure, leading to the formation of both the original L-enantiomer and the undesired D-enantiomer, resulting in epimerization. Phenylglycine is particularly susceptible to this side reaction due to the increased acidity of its α-proton. Although this pathway is considered less predominant than racemization during coupling, the repetitive nature of the deprotection step throughout the synthesis can lead to a cumulative increase in epimeric impurities.

A more significant source of racemization occurs during the coupling step, where the carboxylic acid of the incoming Fmoc-amino acid, such as Fmoc-Glu(OBzl)-OH, is activated to facilitate peptide bond formation. The activation process, often carried out using coupling reagents like carbodiimides (e.g., DIC) or phosphonium/uronium salts (e.g., HBTU, HATU), significantly increases the acidity of the α-proton. This heightened acidity makes the α-proton susceptible to abstraction by bases present in the reaction mixture, such as the tertiary amines (e.g., DIPEA, NMM) often used as activators or for in situ neutralization.

There are two main mechanisms for racemization during coupling:

Direct Enolization: A base directly abstracts the acidic α-proton of the activated amino acid, forming a planar enolate intermediate which can then be reprotonated to yield a racemic mixture.

Oxazol-5(4H)-one Formation: This is widely regarded as the most predominant pathway for racemization during peptide synthesis. The activated carboxyl group of the Nα-protected amino acid undergoes an intramolecular nucleophilic attack by the carbonyl oxygen of the Fmoc-protecting group. This cyclization reaction forms a highly racemization-prone oxazolone intermediate. The α-proton of the oxazolone is readily abstracted under basic conditions, and the resulting achiral intermediate leads to a loss of stereochemical integrity upon peptide bond formation.

The extent of racemization is influenced by the specific amino acid, with residues like histidine and cysteine being particularly prone to this side reaction. The choice of coupling reagent and additives also plays a crucial role; adding racemization-suppressing agents like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) can mitigate the formation of the oxazolone intermediate and reduce epimerization.

The choice of the tertiary base used during the coupling reaction has a significant impact on the level of racemization. Bases with high steric hindrance and lower nucleophilicity are less likely to abstract the α-proton from the chiral center, thereby suppressing racemization. In contrast, bases with little steric hindrance can more easily access and abstract the α-proton, promoting enolization and subsequent racemization.

Commonly used bases in peptide synthesis include N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), and 2,4,6-collidine (TMP). Studies have shown that for racemization-sensitive residues, replacing a stronger, less hindered base like DIPEA with a weaker, more sterically hindered base like TMP can significantly reduce the formation of epimeric impurities.

Table 1: Influence of Organic Bases on Racemization
BaseAbbreviationpKaSteric HindranceGeneral Effect on Racemization
N,N-DiisopropylethylamineDIPEA10.1ModerateHigher potential for racemization due to higher basicity.
N-MethylmorpholineNMM7.38LowCan contribute to racemization.
2,4,6-CollidineTMP7.43HighSignificantly suppresses racemization due to high steric hindrance.

Cyclization Reactions Involving Glutamic Acid Residues

The formation of a pyroglutamyl residue occurs via an intramolecular nucleophilic attack of the N-terminal α-amino group on the γ-carboxyl group of the glutamic acid side chain. This reaction results in the elimination of a molecule of water (from a glutamic acid residue) or benzyl (B1604629) alcohol (in the case of a Glu(OBzl) residue under certain conditions, though cyclization typically happens after deprotection). The cyclization of an N-terminal glutamine (Gln) residue, which eliminates ammonia, is generally more facile and common. However, N-terminal glutamic acid can also undergo this transformation, particularly under conditions that promote the reaction. The resulting pyroglutamyl-containing peptide has a neutral, blocked N-terminus, which prevents its degradation by aminopeptidases.

Several factors during peptide synthesis can influence the rate of pyroglutamyl formation from N-terminal glutamic acid residues.

Conditions Favoring Pyroglutamyl Formation:

Acidic Conditions: Acid-catalyzed cyclization is a known pathway for pyroglutamyl formation. Repetitive acid treatments, such as those used in Boc-SPPS, can promote this side reaction.

Heat: The rate of cyclization increases with temperature. This is a critical consideration during steps that may involve elevated temperatures, such as microwave-assisted synthesis.

Coupling Conditions: The coupling reaction itself can promote cyclization, as reagents like HOBt and the activated carboxyl group of the incoming amino acid can catalyze the reaction.

Conditions Inhibiting Pyroglutamyl Formation:

Basic Conditions: Base-catalyzed pyroglutamyl formation from N-terminal glutaminyl peptides is a very slow reaction. For instance, exposure to 50% piperidine/DMF results in negligible cyclization. This suggests that the standard Fmoc deprotection step is unlikely to be a major cause of this side reaction.

Additives: The addition of HOBt to the deprotection solution can help suppress base-catalyzed cyclization of N-terminal glutamine residues.

pH Control: Lowering the pH can inhibit the nucleophilic attack of the N-terminal amine by increasing its protonation, thereby reducing the rate of cyclization.

Table 2: Factors Influencing Pyroglutamyl (pGlu) Formation from N-Terminal Glutamic Acid
FactorEffect on pGlu FormationMechanism/Reason
Elevated TemperatureFavorsAccelerates the rate of the intramolecular cyclization reaction.
Acidic Environment (e.g., Boc-SPPS)FavorsAcid catalyzes the dehydration reaction leading to lactam formation.
Coupling Reagents (e.g., HOBt)Can PromoteCan catalyze the cyclization reaction during the coupling step.
Basic Conditions (e.g., Piperidine)InhibitsBase-catalyzed formation is an extremely slow reaction for glutamic acid/glutamine.
Low pHInhibitsProtonation of the N-terminal amine reduces its nucleophilicity, hindering the intramolecular attack.

Premature Side-Chain Deprotection and Ester Hydrolysis

The benzyl (Bzl) ester protecting group on the side chain of this compound is selected for its stability under the basic conditions required for Nα-Fmoc group removal. Typically, the Bzl group is cleaved using strong acidic conditions, such as with trifluoroacetic acid (TFA) during the final cleavage from the resin. sigmaaldrich.com Consequently, premature deprotection of the benzyl ester is not a common side reaction under standard Fmoc-SPPS protocols that utilize piperidine in DMF.

However, prolonged exposure to basic deprotection reagents or elevated temperatures can potentially lead to a low level of ester hydrolysis. This reaction would generate a free carboxylate on the glutamic acid side chain, which could interfere with subsequent coupling steps or lead to undesired modifications.

A more significant and specific side reaction associated with glutamic acid derivatives is the formation of pyroglutamate (B8496135). Base-catalyzed pyroglutamate formation has been reported for peptides containing Fmoc-Glu(OBzl) during the piperidine deprotection steps. thieme-connect.de This intramolecular cyclization of the N-terminal glutamic acid residue results in a lactam, which terminates the peptide chain. This side reaction effectively acts as an unwanted capping group, preventing further elongation and leading to a truncated peptide impurity. mesalabs.com

Mitigation Strategies for Pyroglutamate Formation:

StrategyDescriptionRationale
Shortened Deprotection Times Reducing the exposure time of the N-terminal Glu(OBzl) residue to the basic deprotection solution.Minimizes the window of opportunity for the base-catalyzed intramolecular cyclization to occur. A 1-minute treatment with 50% piperidine/DMF has been shown to be effective. thieme-connect.de
Efficient Coupling Ensuring the subsequent coupling reaction is rapid and complete.Quickly acylating the deprotected N-terminal amine reduces the time it is available to initiate pyroglutamate formation. mesalabs.com
Use of Milder Bases Employing bases other than piperidine if pyroglutamate formation is persistent.While piperidine is standard, alternative bases with different properties might reduce the rate of this specific side reaction, though this requires careful optimization.

Formation of Deletion Peptides and Impurities

Deletion peptides, which lack one or more amino acid residues from the target sequence, are common impurities in SPPS. Their formation is primarily a consequence of incomplete reactions during the synthesis cycle, specifically incomplete Nα-Fmoc cleavage or incomplete coupling of the subsequent amino acid. thieme-connect.de

The removal of the Fmoc protecting group is a critical step to liberate the N-terminal amine for the next coupling reaction. If this deprotection is incomplete, a portion of the peptide chains on the resin will remain Fmoc-protected. The subsequent coupling step cannot proceed on these chains, but the unreacted (and still protected) amines are often deliberately and permanently blocked in a "capping" step, typically using acetic anhydride. researchgate.net This capping prevents the chain from participating in any further elongation, resulting in a truncated peptide, which is a form of deletion sequence. thieme-connect.de

Several factors can contribute to incomplete Fmoc deprotection:

Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate. This can physically block access of the deprotection reagent (piperidine) to the N-terminal Fmoc group. nih.gov

Steric Hindrance: A bulky amino acid near the N-terminus can sterically hinder the approach of the piperidine molecule.

Insufficient Reaction Time/Reagent: Inadequate deprotection time or using a depleted or low-concentration deprotection solution can lead to incomplete cleavage. researchgate.net

Table of Mitigation Strategies for Incomplete Fmoc Cleavage

StrategyMechanism of ActionKey Considerations
Use of Stronger Bases 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal, especially for difficult sequences. nih.govDBU can promote other side reactions, such as aspartimide formation, so its use must be carefully evaluated based on the peptide sequence.
Solvent Modification Adding chaotropic salts or switching to solvents like N-methylpyrrolidone (NMP) can disrupt hydrogen bonding and break up aggregates, improving reagent accessibility. nih.govSolvent compatibility with the resin and synthesis protocol must be confirmed.
Elevated Temperature/Microwave Increasing the reaction temperature can improve reaction kinetics and help disrupt secondary structures. Microwave-assisted synthesis significantly accelerates the deprotection step.High temperatures can increase the risk of side reactions, including racemization.
Monitoring Fmoc Release On-line UV monitoring of the dibenzofulvene-piperidine adduct allows for real-time assessment of the deprotection reaction, ensuring it goes to completion. iris-biotech.deRequires specialized synthesizer capabilities.

Incomplete coupling occurs when the incoming activated Fmoc-amino acid, such as this compound, fails to react completely with the free N-terminal amine of the growing peptide chain. The unreacted amine groups are then capped in the following cycle. This failure to couple leads directly to the formation of a peptide sequence missing that specific amino acid—a deletion peptide.

Factors leading to incomplete coupling are often similar to those causing incomplete deprotection:

Steric Hindrance: Coupling sterically hindered amino acids (e.g., Val, Ile) or coupling to a sterically hindered N-terminus can be slow and inefficient. nih.gov While this compound is not typically considered one of the most sterically hindered residues, the bulkiness of the protected side chain can contribute to slower coupling kinetics in certain sequence contexts.

Peptide Aggregation: Aggregation of the peptide-resin can prevent the activated amino acid from reaching the N-terminal amine, leading to a failed coupling. nih.gov The side chain of glutamic acid can participate in polar interactions that may influence the aggregation propensity of the peptide. nih.gov

Poor Activation/Reagent Quality: Inefficient activation of the incoming amino acid's carboxyl group or the use of low-quality coupling reagents will result in poor coupling yields. uni-kiel.de

Table of Mitigation Strategies for Incomplete Coupling

StrategyMechanism of ActionKey Considerations
Double/Multiple Couplings Repeating the coupling step with a fresh solution of activated amino acid.A straightforward method to drive the reaction to completion, but increases synthesis time and reagent consumption.
Use of High-Efficiency Coupling Reagents Employing more potent coupling reagents like HATU, HCTU, or COMU, especially for difficult or sterically hindered couplings. bachem.comThese reagents are typically more expensive. Their use can also increase the risk of racemization if not properly controlled.
Solvent/Temperature Modification Similar to deprotection, changing the solvent or increasing the temperature can disrupt aggregation and improve coupling efficiency.Risk of side reactions must be monitored.
Capping After the coupling step, treating the resin with an acylating agent like acetic anhydride to permanently block any unreacted N-terminal amines.Capping does not prevent the initial deletion but stops the formation of longer peptides with internal deletions, simplifying purification by ensuring the major impurity is a short, capped peptide rather than a near-target-length one. frontiersin.org
Monitoring Tests Using qualitative tests like the Kaiser (ninhydrin) test to check for the presence of unreacted primary amines after the coupling step. researchgate.netAllows for immediate intervention (e.g., recoupling) if the reaction is incomplete.

Comparative Research of Fmoc Glu Obzl Oh with Analogous Protecting Group Strategies and Amino Acid Derivatives

Orthogonal Protecting Groups for Glutamic Acid Side Chain

Orthogonality in protecting group strategy refers to the ability to selectively remove one type of protecting group in the presence of others by employing different chemical conditions. This principle is fundamental to the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in SPPS.

Fmoc-Glu(OtBu)-OH: The Cornerstone of Acid-Labile tert-Butyl Ester Chemistry

Fmoc-Glu(OtBu)-OH is a standard and widely utilized derivative in Fmoc-based SPPS. The tert-butyl (tBu) ester protecting the γ-carboxyl group of glutamic acid is characterized by its lability to strong acids, a property that forms the basis of its application.

The Fmoc/tBu strategy, which heavily relies on derivatives like Fmoc-Glu(OtBu)-OH, is exceptionally well-suited for automated peptide synthesis. americanpeptidesociety.org The mild, basic conditions required for the removal of the Nα-Fmoc group (typically with piperidine) are orthogonal to the acidic conditions needed for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups like tBu. americanpeptidesociety.orgpeptide.com This orthogonality minimizes side reactions and allows for a streamlined, repetitive cycle of deprotection and coupling, which is the hallmark of automated synthesis. adventchembio.com The use of Fmoc-Glu(OtBu)-OH contributes to higher purity and yield of the final peptide product due to the reduced risk of premature side-chain deprotection during the synthesis cycles. adventchembio.com

A key distinction between the tert-butyl ester of Fmoc-Glu(OtBu)-OH and the benzyl (B1604629) ester of Fmoc-Glu(OBzl)-OH lies in their deprotection chemistry. The tBu group is efficiently removed by treatment with strong acids, most commonly trifluoroacetic acid (TFA), typically in the final cleavage step. In contrast, the benzyl (Bzl) group is primarily cleaved by catalytic hydrogenation (e.g., using H₂/Pd-C), although it can also be removed by very strong acids like hydrofluoric acid (HF). This difference in cleavage conditions provides synthetic flexibility. For instance, if a peptide contains other functionalities sensitive to hydrogenation, the tBu group offers a clear advantage. Conversely, the Bzl group can be selectively removed if the peptide is sensitive to strong acids but stable to hydrogenation.

The stability of the protecting group throughout the synthesis is critical. The tert-butyl ester is generally stable to the basic conditions used for Fmoc deprotection. However, both benzyl and tert-butyl esters have propensities for certain side reactions.

One common side reaction involving glutamic acid is the formation of a pyroglutamate (B8496135) residue at the N-terminus of a peptide. thieme-connect.depeptide.com This can occur through intramolecular cyclization of the N-terminal glutamic acid. peptide.comnih.govgoogle.com While this reaction can happen with both protecting groups, the conditions of synthesis and cleavage play a significant role.

Another significant side reaction, particularly for aspartic acid but also relevant to glutamic acid, is aspartimide formation. iris-biotech.deiris-biotech.deiris-biotech.de This intramolecular cyclization is often catalyzed by the basic conditions of Fmoc deprotection and can lead to racemization and the formation of β-peptide linkages. iris-biotech.de The bulkier tert-butyl protecting group in Fmoc-Asp(OtBu)-OH has been shown to be more prone to aspartimide formation compared to less bulky groups. nih.gov While less common for glutamic acid, the principles remain similar. The choice of protecting group can influence the rate of this side reaction. nih.gov

FeatureFmoc-Glu(OtBu)-OHThis compound
Primary Cleavage Condition Strong Acid (e.g., TFA)Catalytic Hydrogenation
Orthogonality to Fmoc HighHigh
Suitability for Automation ExcellentGood
Common Side Reactions Pyroglutamate formation, potential for aspartimide-related side reactionsPyroglutamate formation

Benzyl vs. Allyl Esters in Glutamic Acid Protection (e.g., Fmoc-Glu(OAll)-OH)

The allyl (All) ester, as seen in Fmoc-Glu(OAll)-OH, offers another layer of orthogonality in peptide synthesis. Unlike the benzyl ester, which is removed by hydrogenation, the allyl ester is cleaved under very mild conditions using a palladium catalyst.

The deprotection of the allyl ester is achieved through a palladium(0)-catalyzed reaction. The mechanism involves the formation of a π-allyl palladium complex. A nucleophilic "allyl scavenger," such as phenylsilane (B129415) or morpholine, is required to trap the reactive allyl cation, thereby preventing side reactions and regenerating the palladium(0) catalyst. nih.gov This cleavage is highly specific and can be performed in the presence of both acid-labile (like tBu) and base-labile (like Fmoc) protecting groups, making it a truly orthogonal strategy. rsc.org This allows for selective deprotection of the glutamic acid side chain on the solid support, enabling on-resin modifications such as cyclization or labeling.

Protecting GroupCleavage ReagentMechanismOrthogonality
Benzyl (Bzl) H₂/Pd-CCatalytic HydrogenolysisOrthogonal to Fmoc and tBu
Allyl (All) Pd(PPh₃)₄ / ScavengerPalladium-Catalyzed Allylic SubstitutionOrthogonal to Fmoc and tBu

Advanced and Self-Immolative Protecting Groups (e.g., Fmoc-L-Glu(4-N3-OBzl)-OH)

Beyond traditional orthogonal protection, advanced protecting groups have been developed that can be cleaved in response to specific chemical triggers. A notable example is the para-azidobenzyl group found in Fmoc-L-Glu(4-N3-OBzl)-OH . This derivative incorporates a self-immolative linker, a molecular construct designed to fragment and release a cargo molecule (in this case, the deprotected glutamic acid side-chain) following a specific triggering event.

The 4-azidobenzyl protecting group in Fmoc-L-Glu(4-N3-OBzl)-OH is a key component of a self-immolative system. The release mechanism is initiated by the reduction of the azide (B81097) group to an amine. This transformation triggers a cascade of electronic rearrangements, leading to the spontaneous cleavage of the benzyl ester and the release of the free carboxylic acid of the glutamic acid side chain. This process is termed "self-immolative" because a single triggering event leads to the irreversible disassembly of the linker.

The reduction of the azide can be initiated by specific chemical triggers that are orthogonal to standard deprotection conditions in peptide synthesis. For example, phosphines like triphenylphosphine (B44618) (via the Staudinger ligation) or thiols such as dithiothreitol (B142953) (DTT) can be used to selectively reduce the azide, initiating the release cascade. This allows for deprotection under mild, biocompatible conditions.

The unique properties of self-immolative linkers make derivatives like Fmoc-L-Glu(4-N3-OBzl)-OH highly valuable in bioconjugation and prodrug design.

Prodrug Design : A therapeutic peptide can be synthesized with a glutamic acid residue protected by the 4-azidobenzyl group, rendering the peptide inactive. This prodrug can then be activated in a specific biological environment where a reducing agent is present (e.g., high glutathione (B108866) concentrations in tumor cells), releasing the active peptide at the target site. This strategy enhances the therapeutic index by minimizing off-target effects.

Bioconjugation : The azide group itself serves as a bioorthogonal handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This allows the peptide to be conjugated to other molecules, such as imaging agents, targeting ligands, or nanoparticles, before or after the synthesis is complete. The subsequent reductive cleavage of the linker can then be used to release the peptide from its conjugate in a controlled manner.

These advanced applications demonstrate a sophisticated evolution from simple protection to dynamic, functional moieties that can respond to specific chemical or biological cues.

Structural and Reactivity Comparisons with Activated Esters (e.g., Fmoc-Glu(OBzl)-Cl)

For peptide bond formation, the carboxylic acid of the incoming amino acid must be activated to facilitate nucleophilic attack by the N-terminal amine of the growing peptide chain. While this compound is typically activated in situ using coupling reagents like HBTU or HATU, it is also possible to pre-activate it as an Fmoc-Glu(OBzl)-Cl , an amino acid chloride.

Amino acid chlorides are among the most reactive acylating agents used in peptide synthesis. Their high reactivity stems from the excellent leaving group ability of the chloride ion. This enhanced reactivity can be advantageous in "difficult couplings," where steric hindrance or the formation of secondary structures in the peptide chain slows down the reaction rate. For example, coupling to N-alkylated (N-methylated) amino acids is notoriously challenging, and the use of highly reactive species like amino acid chlorides can significantly improve yields. nih.gov

However, this high reactivity also comes with drawbacks. Fmoc-amino acid chlorides are more susceptible to side reactions, most notably the formation of oxazolones, which can lead to racemization, especially for amino acids other than glycine (B1666218) or proline. acs.org Furthermore, their high reactivity can make them less stable for storage compared to the corresponding carboxylic acids. The in situ generation of Fmoc-amino acid chlorides using reagents like bis-(trichloromethyl)carbonate (BTC) has been developed to mitigate some of these stability issues. nih.gov

CompoundFunctional GroupReactivityStabilityCommon UseRisk of Racemization
This compound Carboxylic AcidModerate (requires activation)HighStandard SPPSLow (with proper coupling reagents)
Fmoc-Glu(OBzl)-Cl Acid ChlorideVery HighLowDifficult couplings, N-alkylated residuesHigher (oxazolone formation)

Analogous Aspartic Acid Derivatives (e.g., Fmoc-Asp(OBzl)-OH, Fmoc-Asp(OtBu)-OH)

Aspartic acid is the closest structural analog to glutamic acid, differing only by a single methylene (B1212753) group in its side chain. This seemingly minor difference has significant consequences for peptide structure and function. The corresponding protected derivatives, Fmoc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH , are used in peptide synthesis under similar principles as their glutamic acid counterparts.

The shorter side chain of aspartic acid compared to glutamic acid brings the negatively charged carboxyl group closer to the peptide backbone. This proximity has several important conformational implications:

Secondary Structure Propensity : Glutamic acid is known to be a stronger helix-promoter than aspartic acid. The additional methylene group in the glutamate (B1630785) side chain provides greater conformational flexibility and places the carboxyl group further from the backbone, which imposes fewer steric constraints on the formation of an α-helix. nih.gov Aspartate, with its shorter side chain, can more readily form hydrogen bonds with the backbone amide protons, which can disrupt helical structures and favor the formation of turns or extended conformations. nih.govadvancedchemtech.com

Aspartimide Formation : The shorter side chain of aspartic acid makes it significantly more susceptible to a common side reaction in Fmoc-SPPS known as aspartimide formation. Under the basic conditions used for Fmoc deprotection, the backbone amide nitrogen can attack the side-chain ester, forming a five-membered succinimide (B58015) ring. This aspartimide can then reopen to form a mixture of α- and β-aspartyl peptides, as well as racemized products. While glutamic acid can undergo a similar reaction to form a six-membered glutarimide (B196013) ring, this process is much slower and less favorable.

Interaction with Cations : Molecular dynamics simulations have shown that aspartic and glutamic acid sequences interact differently with cations like Ca²⁺. uni-hannover.deacs.orgresearchgate.net The shorter, more constrained side chain of aspartate leads to different coordination geometries and binding affinities compared to the more flexible glutamate side chain. This can have profound effects on the biological activity of peptides involved in biomineralization or cation binding.

FeatureGlutamic Acid DerivativesAspartic Acid Derivatives
Side Chain Length Longer (-CH₂-CH₂-COOH)Shorter (-CH₂-COOH)
Conformational Flexibility HigherLower
α-Helix Propensity HigherLower
Risk of Imide Formation Low (Glutarimide)High (Aspartimide)

Challenges with Aspartimide Formation and Mitigation Strategies

In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, the formation of aspartimide is a well-documented and significant challenge. This side reaction can lead to a mixture of difficult-to-separate impurities, compromising the yield and purity of the target peptide. While the primary focus is often on aspartic acid residues, analogous cyclization can occur with glutamic acid residues, such as in this compound, leading to the formation of a six-membered glutarimide ring. This section provides a comparative analysis of these two side reactions and explores the strategies developed to mitigate their occurrence.

The Mechanism of Imide Formation

The underlying mechanism for both aspartimide and glutarimide formation involves the intramolecular cyclization of the peptide backbone. Under the basic conditions of Fmoc deprotection, typically with piperidine (B6355638), the amide nitrogen of the residue following the aspartic or glutamic acid can act as a nucleophile. This nitrogen attacks the side-chain carbonyl carbon of the preceding Asp or Glu residue. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the side-chain protecting group (e.g., benzyl alcohol from OBzl) and the formation of a cyclic imide.

This cyclic intermediate is susceptible to nucleophilic attack at two carbonyl positions. Attack by piperidine or hydrolysis can lead to the formation of α- and β-peptides in the case of aspartimide, or α- and γ-peptides in the case of glutarimide. Furthermore, the chiral center at the α-carbon is prone to epimerization under these conditions, potentially generating a complex mixture of diastereomeric impurities that are often difficult to distinguish from the desired product by standard purification techniques like HPLC.

Propensity for Imide Formation: Aspartimide vs. Glutarimide

While both aspartic and glutamic acid residues can undergo this side reaction, the formation of the five-membered aspartimide ring is generally more kinetically favored and more frequently encountered than the formation of the six-membered glutarimide ring. However, once formed, the glutarimide ring is reportedly more stable than the aspartimide ring.

The propensity for imide formation is highly dependent on the amino acid sequence. Sequences where aspartic or glutamic acid is followed by a sterically unhindered amino acid, such as glycine (Asp-Gly or Glu-Gly), are notoriously prone to this side reaction. The lack of a bulky side chain on glycine allows for greater conformational flexibility, facilitating the necessary geometry for the intramolecular attack.

One study on the synthesis of a tailed cyclic RGD peptide using Fmoc-Glu(OAll)-OH (an analogue with an allyl protecting group) observed quantitative glutarimide formation when the glutamic acid was followed by a glycine residue. nih.gov This highlights that under specific sequence conditions, glutarimide formation can be a significant, rather than a minor, side reaction.

Mitigation Strategies

Several strategies have been developed to minimize or suppress imide formation during SPPS. These can be broadly categorized into modifications of the deprotection conditions, use of sterically hindering protecting groups, and backbone protection.

Advanced Academic Research Applications of Fmoc Glu Obzl Oh in Peptide Science and Beyond

Utilization in Advanced Chemical Biology Probes

Probing Protein-Protein and Enzyme-Substrate Interactions

Fmoc-Glu(OBzl)-OH, a protected derivative of L-glutamic acid, serves as a crucial building block in advanced peptide synthesis, particularly for investigating complex biological interactions. Its utility lies in the strategic placement of the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino terminus and a benzyl (B1604629) (OBzl) ester on the γ-carboxyl group of the glutamic acid side chain. This dual protection scheme allows for controlled peptide chain elongation in solid-phase peptide synthesis (SPPS) and enables the creation of peptides designed to probe protein-protein and enzyme-substrate interactions with high specificity and sensitivity bloomtechz.com.

The benzyl ester protection of the glutamic acid side chain is significant for several reasons when probing interactions. It can be selectively removed under specific conditions, such as catalytic hydrogenation, without affecting other acid-labile or base-labile protecting groups. This orthogonality is vital for constructing peptides with precisely modified side chains that can mimic natural substrates, act as inhibitors, or serve as specific binding partners in complex biological systems nih.govnih.gov. Researchers leverage this compound to introduce glutamic acid residues into peptide sequences that are known to be involved in critical binding interfaces or enzymatic active sites.

Research Findings and Data

The incorporation of this compound into synthetic peptides has yielded valuable insights into the mechanisms of protein-protein and enzyme-substrate interactions. These studies often involve synthesizing peptide libraries or specific peptide sequences and then evaluating their binding affinities, inhibitory potencies, or substrate specificities.

Protein-Protein Interaction Studies

In the realm of protein-protein interactions (PPIs), peptides synthesized using this compound can be designed to mimic or disrupt specific binding interfaces. By strategically placing the protected glutamic acid residue, researchers can explore how modifications to this region affect protein recognition and complex formation. While direct quantitative data specifically linking this compound to measured binding affinities in published literature is not extensively detailed in the provided search snippets, the general application is well-established. Peptides containing such residues are synthesized to act as:

  • Binding Probes: To identify and characterize protein interaction sites.
  • Inhibitors: To block or modulate protein complex formation, thereby elucidating the functional role of specific peptide segments in PPIs.
  • Enzyme-Substrate Interaction Studies

    This compound is particularly valuable in studies concerning enzyme-substrate interactions. Peptides synthesized with this residue can be designed as:

  • Substrates: To understand enzyme specificity and kinetics. The benzyl ester can be retained or removed to assess the impact of the free carboxyl group on enzyme recognition and catalytic activity.
  • Inhibitors: To block enzyme active sites or allosteric sites, thereby providing insights into enzyme mechanisms and potential therapeutic targets.
  • Table 1: Representative Applications of Fmoc-Protected Glutamic Acid Derivatives in Enzyme-Substrate Interaction Studies

    Peptide Component Target Enzyme/Process Application Type Measured Parameter Typical Value Range (Illustrative) Reference Context
    Fmoc-Glu(OtBu)-OH Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor IC50 µM range tum.de
    Fmoc-Glu(O-2-PhiPr)-OH Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor IC50 µM range tum.de
    Fmoc-Ser(PO(OBzl)OH)-OH Caspase-3 and -7 Substrate kcat/Km Varies based on specific peptide nih.govportlandpress.com
    This compound General Peptide Synthesis Building Block N/A N/A bloomtechz.com

    Note: The values in the "Typical Value Range" column are illustrative and based on the general context of enzyme inhibition and substrate studies involving similar peptide building blocks. Specific quantitative data for this compound in direct interaction probing is not explicitly detailed in the provided snippets.

    The benzyl ester group on this compound can influence peptide solubility and conformation, which are critical factors in both protein-protein and enzyme-substrate interactions. Furthermore, its removal via hydrogenolysis offers a mild deprotection method that is compatible with many sensitive peptide structures, making it a versatile tool for researchers aiming to dissect the molecular basis of biological recognition events nih.gov.


    Compound Table:

    Analytical Methodologies for Characterization and Quality Control in Research

    Chromatographic Techniques for Purity Assessment

    Chromatographic methods, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are indispensable for evaluating the purity of Fmoc-Glu(OBzl)-OH. RP-HPLC separates compounds based on their hydrophobicity, allowing for the resolution of the target molecule from synthetic by-products, starting materials, or degradation products.

    Typical RP-HPLC analyses for this compound utilize a C18 stationary phase. The mobile phase commonly consists of a gradient elution system, often employing water with a small percentage of trifluoroacetic acid (TFA) as the aqueous component and acetonitrile (B52724) or methanol (B129727) as the organic modifier. The presence of the Fmoc group, which absorbs UV light strongly, facilitates detection, typically at wavelengths around 265 nm . High purity is a critical quality attribute, with specifications often requiring purity levels of ≥97.0% by HPLC, and frequently exceeding 98.0% or even 99.0% sigmaaldrich.comruifuchemical.commedchemexpress.com. Thin-Layer Chromatography (TLC) can also serve as a rapid qualitative assessment of purity, with specific solvent systems (e.g., ethyl acetate/hexane 1:1) used to determine Rf values .

    Table 1: Typical RP-HPLC Parameters for this compound Purity Assessment

    ParameterSpecification/ConditionPurposeReference(s)
    Technique Reversed-Phase High-Performance Liquid ChromatographyPurity assessment, separation of impurities sigmaaldrich.comruifuchemical.com
    Stationary Phase C18 columnHydrophobic separation
    Mobile Phase Gradient elution (e.g., Water/TFA + Acetonitrile)Elution and separation of components
    Detection UV detection at 265 nmDetection of Fmoc chromophore
    Purity (Assay) ≥97.0% (area%)Minimum acceptable purity for research applications sigmaaldrich.comsigmaaldrich.com
    Purity (Assay) ≥98.0% (area%)Enhanced purity standard myskinrecipes.com
    Purity (Assay) >99.0% (area%)High-purity grade ruifuchemical.com
    Purity (Assay) 99.84%Example of high purity specification medchemexpress.com

    Spectroscopic Methods for Structural Elucidation

    Spectroscopic techniques are vital for confirming the molecular structure and functional group integrity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information for comprehensive structural elucidation.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for verifying the presence and connectivity of atoms within the molecule. ¹H NMR can confirm the characteristic signals of the Fmoc group (e.g., aromatic protons around δ 7.3-7.8 ppm) and the benzyl (B1604629) ester protons (e.g., phenyl protons around δ 7.3 ppm, and the benzylic CH₂ protons) . The presence of the carboxylic acid proton is typically observed in the downfield region (δ 10–12 ppm), and its absence or a significantly shifted signal can indicate impurities or esterification . ¹³C NMR provides detailed information about the carbon backbone, including carbonyl carbons, aromatic carbons, and aliphatic carbons, allowing for precise structural assignment rsc.org.

    Mass Spectrometry (MS): Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), are used to determine the molecular weight of this compound. The protonated molecular ion [M+H]⁺ is typically observed, with a theoretical mass corresponding to its molecular formula (C₂₇H₂₅NO₆, MW: 459.49 g/mol ) chemsrc.comsigmaaldrich.compeptide.com. For instance, ESI-MS can detect an ion at m/z 460.17546 for [M+H]⁺ uni.lu. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. MS is also valuable for detecting mass differences that indicate the presence of impurities or degradation products, such as hydrolyzed benzyl ester groups (+18 Da) .

    Infrared (IR) Spectroscopy: IR spectroscopy is commonly employed for identity confirmation. It provides characteristic absorption bands corresponding to the functional groups present in this compound. Key absorptions include those for the Fmoc carbonyl (around 1700-1730 cm⁻¹), the carboxylic acid carbonyl (around 1700-1730 cm⁻¹), ester carbonyl (around 1735-1750 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-O stretching sigmaaldrich.comresearchgate.net. The presence of these characteristic peaks confirms the expected functional groups and serves as a primary identity test.

    Table 2: Spectroscopic Characterization of this compound

    TechniqueCharacteristic Signal / PeakPurpose of SignalReference(s)
    ¹H NMR Phenyl protons (Fmoc and OBzl) ~δ 7.3-7.8 ppmConfirmation of aromatic ring systems
    Benzylic CH₂ protons ~δ 5.1 ppmConfirmation of benzyl ester methylene (B1212753) group
    Carboxylic acid proton ~δ 10-12 ppmPresence of free carboxylic acid group
    ¹³C NMR Carbonyl carbons (Fmoc, ester, acid) ~δ 167-175 ppmIdentification of carbonyl functionalities rsc.org
    Aromatic carbons (Fmoc, phenyl) ~δ 110-150 ppmConfirmation of aromatic structures rsc.org
    Aliphatic carbons (e.g., CH₂, CH) ~δ 25-70 ppmConfirmation of amino acid backbone and protecting groups rsc.org
    ESI-MS [M+H]⁺ at m/z ~460.175Determination of molecular weight uni.lu
    Detection of mass differences (e.g., +18 Da for hydrolysis)Identification of degradation products
    IR Spectroscopy C=O stretch (Fmoc, ester, acid) ~1700-1750 cm⁻¹Identification of carbonyl groups sigmaaldrich.com
    N-H stretch ~3300-3500 cm⁻¹Confirmation of amine functionality sigmaaldrich.com
    C-O stretch (ester) ~1100-1300 cm⁻¹Confirmation of ester linkage sigmaaldrich.com

    Quantitative Analysis of Impurities and Side Products

    Ensuring the absence or minimal presence of impurities is critical for the successful application of this compound in sensitive synthetic processes like peptide synthesis. Common impurities can arise from incomplete reactions, side reactions during synthesis, or degradation during storage.

    Potential impurities include:

    Free Glutamic Acid: Resulting from hydrolysis of the benzyl ester. Its presence can be detected by TLC and quantified using HPLC or NMR .

    Residual Starting Materials or Reagents: Unreacted glutamic acid derivatives or reagents used in the Fmoc protection step.

    Degradation Products: Such as pyroglutamate (B8496135) derivatives, which can form under certain conditions, though more commonly associated with other protecting groups or harsher deprotection methods sigmaaldrich.comacs.org. Hydrolysis of the benzyl ester can also lead to Fmoc-Glu-OH.

    Stereoisomers: While typically synthesized as the L-enantiomer, trace amounts of the D-enantiomer could be present if racemization occurs during synthesis. Chiral HPLC is used to assess enantiomeric purity, with specifications often requiring ≥99.5% L-enantiomer sigmaaldrich.com.

    Residual Solvents: Solvents used during synthesis and purification must be controlled. Gas Chromatography (GC) is commonly employed for their quantification, with limits typically in the parts per million (ppm) range .

    Quantitative analysis of these impurities often relies on sensitive HPLC methods, sometimes coupled with detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) for compounds lacking strong UV chromophores or for more precise impurity identification and quantification researchgate.net. ¹H NMR can also be used to quantify residual benzyl groups or other specific impurities if they possess distinct and well-resolved signals .

    Table 3: Common Impurities and Quantification Methods for this compound

    Impurity/Side ProductPotential SourceQuantification MethodTypical Specification/LimitReference(s)
    Free Glutamic Acid Hydrolysis of benzyl esterHPLC, ¹H NMR, TLCVaries (e.g., <1%)
    Residual OBzl Groups Incomplete deprotection (if applicable to downstream processing)¹H NMRVaries
    D-enantiomer Racemization during synthesisChiral HPLC≥99.5% L-enantiomer sigmaaldrich.com
    Residual Solvents Synthesis and purification processesGas Chromatography (GC)≤500 ppm
    Fmoc-Glu-OH Hydrolysis of benzyl esterHPLCVaries
    Pyroglutamate Degradation under specific conditions (though less common for OBzl)HPLC, MSVaries sigmaaldrich.comacs.org

    Compound List:

    this compound

    Fmoc-Glu(Obzl)-Cl

    Fmoc-Glu(OAll)-OH

    Fmoc-Glu(OtBu)-OH

    Glutamic acid

    Fmoc-Tyr(tBu)-OH

    Fmoc-Gln(Trt)-OH

    Fmoc-D-Lys(Boc)-OH

    Fmoc-Trp(Boc)-OH

    Fmoc-Tyr(Bzl)-OH

    Fmoc-D-Lys(Z)-OH

    Fmoc-Gln-OH

    Fmoc-Lys(Z)-OH

    Fmoc-Nle-OH

    Fmoc-Asp-OBzl

    Boc-Glu(OBzl)-OH

    Fmoc-Glu-OAll

    Boc-Glu-OBzl

    Fmoc-GABA-OH

    Fmoc-Tyr(PO(OBzl)OH)-OH

    Fmoc-Tyr(PO(OBzl)2)-OH

    Fmoc-Thr(PO(OBzl)OH)-OH

    Fmoc-Ser(PO(OBzl)OH)-OH

    Fmoc-D-Thr(PO(OBzl)OH)-OH

    Fmoc-Ser(Trt)-OH

    Fmoc-Leu-OH

    Fmoc-Pro-OH

    Fmoc-Glu(4-N3-OBzl)-OH

    Fmoc-D-Glu(OBzl)-OH

    Q & A

    Basic Research Questions

    Q. What is the role of Fmoc-Glu(OBzl)-OH in solid-phase peptide synthesis (SPPS)?

    • Methodological Answer : this compound is a protected glutamic acid derivative where the α-amino group is shielded by the fluorenylmethyloxycarbonyl (Fmoc) group, and the γ-carboxylic acid is protected as a benzyl ester (OBzl). This dual protection prevents unwanted side reactions during SPPS. The Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), while the OBzl group requires stronger acids (e.g., HBr in TFA) for cleavage, enabling orthogonal deprotection strategies. Its solubility in polar aprotic solvents (e.g., DMF) facilitates coupling reactions using activators like HBTU/HOBt .

    Q. How is this compound purified post-synthesis, and what purity thresholds are critical?

    • Methodological Answer : Purification typically involves recrystallization from ethanol/water mixtures or chromatographic methods (e.g., reverse-phase HPLC). Purity ≥98% (HPLC) is essential to minimize side products during peptide elongation. Residual moisture (>0.5%) can compromise coupling efficiency, necessitating lyophilization or vacuum drying before use .

    Q. What are the storage conditions to ensure stability of this compound?

    • Methodological Answer : Store as a powder at -20°C in airtight, desiccated containers. Prolonged exposure to humidity or light can degrade the Fmoc group, reducing reactivity. Solutions in DMF should be used immediately or stored at -80°C for ≤1 month to prevent racemization .

    Advanced Research Questions

    Q. How do steric effects of the OBzl group influence coupling kinetics in SPPS, and how can efficiency be optimized?

    • Methodological Answer : The bulky OBzl group can slow coupling with sterically hindered residues (e.g., Val, Ile). Optimize by:

    • Increasing reaction temperature to 40–50°C.
    • Using coupling reagents with enhanced activation (e.g., OxymaPure/DIC).
    • Extending reaction times (2–4 hours) and monitoring with Kaiser tests.
      Reference kinetic studies comparing OBzl with smaller protecting groups (e.g., OtBu) .

    Q. What strategies mitigate diketopiperazine (DKP) formation during incorporation of this compound in turn-forming sequences?

    • Methodological Answer : DKP formation occurs when the N-terminal Fmoc group is removed prematurely. Mitigation strategies include:

    • Using pseudoproline dipeptides to disrupt β-turn formation.
    • Incorporating HOBt (1-hydroxybenzotriazole) to suppress racemization.
    • Lowering resin loading (<0.3 mmol/g) to reduce intermolecular interactions.
      Monitor by LC-MS after each coupling cycle .

    Q. How can analytical methods differentiate between this compound and its common impurities (e.g., deprotected variants)?

    • Methodological Answer : Use a combination of:

    • HPLC : C18 column with gradient elution (0.1% TFA in water/acetonitrile). Retention time shifts indicate deprotection (e.g., loss of Fmoc or OBzl).
    • Mass Spectrometry : ESI-MS detects mass differences (e.g., +18 Da for hydrolyzed OBzl).
    • TLC : Rf values in ethyl acetate/hexane (1:1) help identify free glutamic acid .

    Q. What are the implications of residual OBzl groups after global deprotection, and how are they quantified?

    • Methodological Answer : Residual OBzl groups can alter peptide solubility or bioactivity. Quantify via:

    • ¹H NMR : Benzyl protons (δ 7.2–7.4 ppm) integrate relative to peptide backbone signals.
    • UV-Vis : Absorbance at 257 nm (benzyl chromophore) against a calibration curve.
    • Post-Deprotection Cleavage : Treat with Pd/C under H₂ to confirm complete removal .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Fmoc-Glu(OBzl)-OH
    Reactant of Route 2
    Reactant of Route 2
    Fmoc-Glu(OBzl)-OH

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.